![molecular formula C20H16N4O4S2 B2599151 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895426-40-1](/img/structure/B2599151.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a combination of benzothiazole, nitrothiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: Starting with 4-methoxy-7-methylbenzo[d]thiazole, which can be synthesized through the cyclization of 4-methoxy-2-aminothiophenol with methyl 2-bromoacetate under basic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling with Pyridine: The nitrothiophene is then coupled with pyridin-3-ylmethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Final Assembly: The benzothiazole and nitrothiophene-pyridine intermediates are then coupled under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzothiazole ring.
Reduction: The nitro group on the thiophene ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles such as alkyl or aryl groups at the thiophene ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can selectively inhibit cancer cell growth. In one study, thiazole-integrated pyridine derivatives were evaluated for their anticancer activity against several cell lines, demonstrating significant cytotoxic effects, particularly in breast cancer models (IC50 values as low as 5.71 µM) .
Antimicrobial Properties
This compound has been noted for its potential antimicrobial activities. The structural features of this compound suggest it may interact effectively with bacterial enzymes or cellular components, making it a candidate for further exploration in antimicrobial drug development .
Neurological Applications
The thiazole moiety is known for contributing to neuroprotective effects. Compounds bearing this structure have been investigated for their anticonvulsant properties. For example, a related thiazole derivative exhibited significant anticonvulsant activity in animal models . This suggests that this compound may also hold potential in treating neurological disorders.
Structure–Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the thiazole and pyridine rings affect biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer efficacy . This information is invaluable for guiding future synthetic efforts aimed at optimizing the therapeutic profile of similar compounds.
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions where the benzo[d]thiazole derivative is reacted with an appropriate acid chloride under basic conditions. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress and ensure high yields and purity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitrothiophene group can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity and solubility.
N-(7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: Similar structure but without the methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d]thiazole moiety : Known for diverse biological activities.
- Nitro group : Influences reactivity and biological interactions.
- Pyridine derivative : Enhances solubility and pharmacological properties.
The molecular formula is C18H18N4O4S, and its molecular weight is approximately 382.48 g/mol.
1. Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It has been suggested that it may act as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations. This modulation can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
2. Antimicrobial Activity
Research has shown that compounds with similar structural features to this compound demonstrate antimicrobial properties. The benzo[d]thiazole core is often linked to the inhibition of enzymes crucial for bacterial survival, suggesting potential applications in combating infections.
3. Anticancer Potential
The compound's structure suggests possible anticancer activity. Compounds containing benzo[d]thiazole and pyridine structures have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines, highlighting the need for further exploration of this compound's effects on cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique combination of functional groups:
Compound | Structural Features | Biological Activity |
---|---|---|
N-(benzo[d]thiazol-2-yl)-N'-(pyridin-4-yl)methanimidamide | Lacks nitro group; similar benzothiazole structure | Anti-inflammatory properties |
N-(4-chloro-benzothiazol-2-yl)-N'-(pyridin-2-yl)methanimidamide | Chlorine substitution; affects reactivity | Antimicrobial activity |
5-nitro-N-(benzo[d]thiazol-2-yl)-N'-(pyridin-3-carboxamido) | Similar nitro group; different substituents | Potential anticancer effects |
This table illustrates how modifications in the structure can lead to varying biological activities, emphasizing the importance of specific substituents in enhancing therapeutic potential.
Case Studies and Research Findings
A study conducted on similar thiazole derivatives indicated that the presence of electron-donating groups like methoxy significantly enhances cytotoxicity against various cancer cell lines. For instance, compounds with thiazole rings showed IC50 values indicating potent activity against both Bcl-2 and A431 cell lines .
Another investigation highlighted the role of the nitro group in enhancing the compound's reactivity, which is essential for its interaction with biological targets involved in inflammatory pathways.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-12-5-6-14(28-2)17-18(12)30-20(22-17)23(11-13-4-3-9-21-10-13)19(25)15-7-8-16(29-15)24(26)27/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAPOBPYAYVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.